molecular formula C10H15N3 B1269512 1-Azidoadamantane CAS No. 24886-73-5

1-Azidoadamantane

Cat. No. B1269512
CAS RN: 24886-73-5
M. Wt: 177.25 g/mol
InChI Key: JOMZSYXWYOVFEE-UHFFFAOYSA-N
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Description

1-Azidoadamantane is a derivative of adamantane, featuring an azide group that replaces one hydrogen atom. Adamantane itself is a unique, diamondoid structure, known for its stability and rigidity due to its cage-like, three-dimensional framework. The introduction of an azide group into this structure opens avenues for novel chemical reactions and properties, given the reactive nature of azides.

Synthesis Analysis

A novel method for synthesizing 1-azaadamantane from 1-boraadamantane has been described, showcasing an intramolecular reaction of organic azides with organoboron compounds. This process involves treatment with iodine and sodium azide, followed by oxidation to afford the desired product with a reasonable yield (Bubnov, Gursky, & Pershin, 1991). Additionally, an efficient synthesis route for 1-aminoadamantane derivatives has been reported, highlighting the versatile applications of adamantane derivatives in chemical synthesis (Kuga et al., 2018).

Molecular Structure Analysis

The structure and photochemical decomposition of azidoadamantanes, especially when entrapped in cyclodextrins, have been studied to understand the influence of supramolecular encapsulation on product distribution. This research provides insight into how the azide group's orientation and mobility within the adamantane framework affect its chemical behavior (Brinker et al., 2011).

Chemical Reactions and Properties

Research on 1,3-dehydroadamantane has developed a convenient procedure for synthesizing 1-azidoadamantane. This synthesis highlights the compound's potential for further chemical modifications, showcasing its versatility in organic synthesis (Butov et al., 2014).

Physical Properties Analysis

Although specific studies on the physical properties of 1-azidoadamantane were not found in the current search, the general physical properties of azides and adamantane derivatives suggest that 1-azidoadamantane would possess characteristics suitable for applications in materials science and organic synthesis. The stability, solubility, and crystalline nature of adamantane derivatives are key areas of interest.

Chemical Properties Analysis

The reactivity of azides within certain environments, such as when complexed with octa acid or cucurbit[7]uril, has been explored to understand the unique chemical properties of 1-azidoadamantane derivatives. These studies illustrate the potential for using 1-azidoadamantane in synthesizing complex organic molecules and materials (Choudhury et al., 2013).

Scientific Research Applications

Photolysis and Supramolecular Encapsulation

1-Azidoadamantane, when encapsulated within cyclodextrins (CyDs), shows unique photolysis behavior compared to its neat state. Inclusion complexes (ICs) of azidoadamantanes with CyDs have been studied, revealing that product distribution changes due to the encapsulation. This encapsulation affects intermolecular selectivity, influenced by the orientation and mobility of the reactant (Brinker, Walla, Krois, & Arion, 2011).

Host-Guest Chemistry and Nitrene Generation

In host-guest chemistry, 1-azidoadamantane forms stable complexes with octa acid (OA) and cucurbit[7]uril (CB7) in water. Upon irradiation, these complexes generate nitrenes, with varying behavior in different hosts. Nitrenes in OA tend to attack internal hydrogens, whereas in CB7, similar products to those in solution are formed but are tightly held by the host (Choudhury, Gupta, Da Silva, & Ramamurthy, 2013).

Synthesis of Adamantane Derivatives

1-Azidoadamantane is used in the synthesis of various adamantane derivatives. For instance, it's involved in the synthesis of 1-adamantyl isocyanate and 1-adamantyl isothiocyanate, providing a convenient and efficient procedure under mild conditions (Butov, Mokhov, Burmistrov, Saad, & Pitushkin, 2014).

Coordination Chemistry

1-Azidoadamantane plays a role in coordination chemistry, forming complexes with copper and silver. The bonding modes and structural parameters in these metal complexes vary, demonstrating its versatility in forming different types of ligands (Dias, Polach, Goh, Archibong, & Marynick, 2000).

Molecular Basis of Anti-Influenza Action

While not directly related to 1-azidoadamantane, studies on similar compounds like amantadine (1-aminoadamantane hydrochloride) have shown effectiveness in the prophylaxis and treatment of influenza A infections. These studies provide insights into how similar adamantane derivatives might interact with viral proteins (Hay, Wolstenholme, Skehel, & Smith, 1985).

Safety and Hazards

1-Azidoadamantane is classified as a flammable solid (Category 1, H228) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include keeping it away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

1-Azidoadamantane is primarily used as a building block for “Anti-Bredt” strained molecules

Mode of Action

bassiana , indicating that it can participate in biochemical reactions.

Biochemical Pathways

Its ability to undergo oxygenation suggests that it may interact with oxidative enzymes and pathways

Action Environment

The action of 1-Azidoadamantane can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals. It has been shown to react with norbornane, adamantane, and 1,3-dimethyladamantane upon heating in the presence of catalytic amounts of benzoyl peroxide . This suggests that its reactivity and efficacy can be influenced by environmental conditions.

properties

IUPAC Name

1-azidoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-13-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMZSYXWYOVFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326773
Record name 1-Azidoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azidoadamantane

CAS RN

24886-73-5
Record name 1-Azidoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azidoadamantane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-azidoadamantane?

A1: 1-Azidoadamantane has the molecular formula C10H15N3 and a molecular weight of 177.26 g/mol. []

Q2: What spectroscopic data is available for 1-azidoadamantane?

A2: Researchers frequently utilize techniques such as 1H NMR, 13C NMR, and IR spectroscopy to characterize 1-azidoadamantane. For instance, its 1H and 13C NMR spectra are essential in elucidating the structures of derivatives like 1,3-diazetidine [] and triazoles []. Additionally, IR spectroscopy helps identify the characteristic azide group, as seen in studies involving cyclodextrin inclusion complexes. []

Q3: What is a facile route to synthesize 1-azidoadamantane?

A3: A high-yielding synthesis of 1-azidoadamantane involves the reaction of 1-aminoadamantane (10) with p-toluenesulfonyl azide. [] Another method involves reacting 1-bromoadamantane with dimethyl sulfoxide, offering a simple route to this compound. [] A recent discovery highlights the reaction between 1,3-dehydroadamantane and unhydrous hydrogen azide in diethyl ether as a novel and efficient preparation method. []

Q4: How does 1-azidoadamantane react with aluminum chloride in the presence of aromatic substrates?

A4: In the presence of aluminum chloride, 1-azidoadamantane undergoes rearrangement upon reaction with aromatic substrates, yielding the corresponding 3-aryl-4-azahomoadamantane. The reaction likely proceeds through an imine intermediate. [, ]

Q5: Can 1-azidoadamantane be used to generate nitrenes?

A6: Yes, 1-azidoadamantane readily forms nitrenes upon irradiation (λ > 280 nm), releasing nitrogen gas. The reactivity of these generated nitrenes can be influenced by the surrounding environment, as demonstrated by studies with octa acid and cucurbit[7]uril. []

Q6: How does 1-azidoadamantane interact with diiron(I) complexes?

A7: The reaction of 1-azidoadamantane with diiron(I) synthons like LRFeNNFeLR (where LR = HC[C(R)N(2,6-iPr2C6H3)]2; R = methyl, tert-butyl) results in the formation of diiron complexes containing a bridging hexazene (RNNNNNNR2-) ligand. These complexes exhibit remarkable thermal stability. []

Q7: How is 1-azidoadamantane employed in the synthesis of uranium imido complexes?

A8: 1-Azidoadamantane serves as a reagent for installing imido (NR2-) ligands in uranium complexes. For example, its reaction with trivalent uranium species like U(NR2)3 or Tp*2UCH2Ph can lead to the formation of U(IV) or U(V) imido complexes. [, , ]

Q8: Can 1-azidoadamantane be used to generate heteroleptic uranium complexes?

A9: Yes, reactions of sterically crowded uranium complexes like [(C5Me5)2U]2(μ-η6:η6-C6H6) with 1-azidoadamantane can lead to the displacement of a cyclopentadienyl ligand, forming heteroleptic bis(imido) uranium complexes. []

Q9: What is the role of 1-azidoadamantane in the catalytic C-H amination reactions mediated by cobalt(III) imido complexes?

A10: 1-Azidoadamantane acts as a nitrene precursor in these reactions. For example, treatment of a three-coordinate Co(I) synthon with 1-azidoadamantane yields a Co(III) imido complex. This complex can then catalyze intramolecular C-H amination of a range of substrates, including those with primary C-H bonds. []

Q10: Have computational studies been used to investigate the properties of 1-azidoadamantane?

A11: Yes, computational chemistry methods, such as density functional theory (DFT), have been employed to study the enthalpy of formation of 1-azidoadamantane and other organic azides. These calculations are valuable for predicting the thermodynamic properties of these compounds. [] Further, DFT studies have been conducted to understand the nitrogen elimination pathway in gold-mediated reactions of 1-azidoadamantane, suggesting a concerted mechanism. []

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